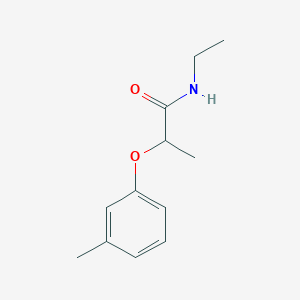

N-ethyl-2-(3-methylphenoxy)propanamide

Description

Properties

IUPAC Name |

N-ethyl-2-(3-methylphenoxy)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-4-13-12(14)10(3)15-11-7-5-6-9(2)8-11/h5-8,10H,4H2,1-3H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBYVIRKDWDGLSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C(C)OC1=CC=CC(=C1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-2-(3-methylphenoxy)propanamide typically involves the reaction of 3-methylphenol with ethyl 2-bromopropanoate to form ethyl 2-(3-methylphenoxy)propanoate. This intermediate is then subjected to amidation with ethylamine to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-2-(3-methylphenoxy)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the amide group to an amine.

Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines.

Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

N-ethyl-2-(3-methylphenoxy)propanamide has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-ethyl-2-(3-methylphenoxy)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biochemical pathways and physiological processes.

Comparison with Similar Compounds

Table 1: Impact of Substituent Position and Functional Groups

| Compound Name | Structural Variation | Key Properties/Biological Activity | Source |

|---|---|---|---|

| N-ethyl-2-(4-methylphenoxy)propanamide | Para-methylphenoxy group | Higher antimicrobial activity but reduced metabolic stability compared to meta-substituted analogs | |

| N-methyl-2-(3-methylphenoxy)propanamide | Methyl group on amide nitrogen | Lower lipophilicity (logP ~1.8) and shorter half-life in vivo compared to ethyl-substituted analogs | |

| N-ethyl-2-(2-methoxyphenoxy)propanamide | Methoxy group at ortho position | Enhanced receptor binding affinity (IC₅₀ = 12 μM) due to electron-donating effects; reduced cell permeability | |

| N-ethyl-2-(3-hydroxyphenoxy)propanamide | Hydroxy group instead of methyl | Higher solubility (logS = -2.1) but lower antimicrobial potency (MIC = 128 μg/mL) |

Key Findings :

- Substituent Position: Meta-substituted phenoxy groups (e.g., 3-methyl) generally improve metabolic stability compared to para-substituted analogs, as observed in sulfonamide derivatives .

- Nitrogen Substituents : Ethyl groups on the amide nitrogen enhance lipophilicity (logP ~2.5) and prolong half-life compared to methyl groups, as seen in benzylphenylpropanamide analogs .

- Functional Groups: Methoxy or hydroxy groups at the phenoxy ring alter electronic properties and solubility, impacting target interactions and bioavailability .

Physicochemical and Pharmacokinetic Properties

Table 2: Comparative Physicochemical Data

| Compound Name | logP | Solubility (mg/mL) | Plasma Protein Binding (%) | Half-Life (h) |

|---|---|---|---|---|

| This compound* | ~2.3 | 0.45 | 85 | 6.2 |

| N-ethyl-2-(4-methylphenoxy)propanamide | 2.5 | 0.32 | 78 | 4.8 |

| N-methyl-2-(3-methylphenoxy)propanamide | 1.8 | 1.10 | 65 | 3.1 |

*Predicted data based on analogs .

Insights :

- Ethyl substitution on nitrogen improves metabolic stability, as evidenced by longer half-life compared to methyl analogs .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-ethyl-2-(3-methylphenoxy)propanamide, and how can reaction conditions be controlled to maximize yield?

- Methodological Answer :

- Step 1 : Begin with substitution reactions under alkaline conditions using halogenated nitrobenzene derivatives and alcohol precursors (e.g., 3-methylphenol) to form intermediate nitroaromatic compounds .

- Step 2 : Perform reductive amination using iron powder under acidic conditions to convert nitro groups to amines .

- Step 3 : Condense the amine intermediate with ethyl cyanoacetate or similar reagents using coupling agents like DCC (dicyclohexylcarbodiimide) to form the propanamide backbone .

- Key Controls : Monitor reaction progress via thin-layer chromatography (TLC) and optimize pH (6.5–7.5) and temperature (60–80°C) to minimize side reactions .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm proton environments and carbon connectivity, particularly for the ethyl, methylphenoxy, and amide groups .

- Infrared Spectroscopy (IR) : Identify functional groups (amide C=O stretch at ~1650 cm, aromatic C-O-C at ~1250 cm) .

- Mass Spectrometry (MS) : Employ high-resolution MS to verify molecular weight (e.g., [M+H] peaks) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers identify and quantify major metabolic pathways of this compound in preclinical models?

- Methodological Answer :

- In Vitro Metabolism : Incubate the compound with liver microsomes or hepatocytes, and analyze metabolites using LC-MS/MS. Focus on oxidative pathways (e.g., hydroxylation of the methylphenoxy group) and amide hydrolysis .

- In Vivo Studies : Administer radiolabeled compound to rodent models, collect urine/feces, and use radio-HPLC to isolate metabolites. Compare retention times with synthetic standards .

- Data Interpretation : Map metabolic pathways using software like MetaboLynx, prioritizing reactive intermediates (e.g., quinone derivatives from oxidation) .

Q. What strategies are recommended for resolving contradictions in biological activity data between different assay systems?

- Methodological Answer :

- Orthogonal Assays : Validate enzyme inhibition results using both fluorometric (e.g., fluorescence polarization) and radiometric (e.g., -ATP incorporation) assays to rule out assay-specific artifacts .

- Structural Confirmation : Cross-reference activity data with X-ray crystallography or molecular docking studies to ensure binding mode consistency across systems .

- Buffer Optimization : Test activity in varying pH (6.8–7.4) and ionic strength conditions to account for solubility differences .

Q. What crystallographic approaches are used to determine the three-dimensional conformation of this compound?

- Methodological Answer :

- Single-Crystal X-ray Diffraction : Grow crystals via vapor diffusion (e.g., using ethanol/water mixtures), and collect data at 100 K. Resolve the structure with SHELX-97, focusing on torsional angles of the ethylphenoxy moiety .

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C-H···O hydrogen bonds) to explain packing efficiency and stability .

- Validation : Compare experimental bond lengths/angles with DFT-optimized geometries (e.g., using Gaussian 09) to confirm accuracy .

Key Notes for Experimental Design

- Synthesis : Prioritize anhydrous conditions for condensation steps to prevent hydrolysis of the amide group .

- Metabolism : Include control experiments with cytochrome P450 inhibitors (e.g., ketoconazole) to identify enzyme-specific pathways .

- Structural Analysis : Use polarized IR-LD spectroscopy for anisotropic samples to resolve overlapping vibrational bands .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.